Diethyl 2-phenylethylmalonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl malonate derivatives can be complex and often involves the use of catalysts and specific reaction conditions. For example, the living cyclopolymerization of diethyl dipropargylmalonate is facilitated by a molybdenum catalyst in dimethoxyethane, resulting in a conjugated polyene with five- and six-membered rings . Similarly, diethylbis(2,2'-bipyridine)iron/MAO acts as a very active and stereospecific catalyst for the polymerization of 1,3-dienes . These examples suggest that the synthesis of diethyl 2-phenylethylmalonate would also require careful selection of catalysts and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives can vary significantly depending on the substituents attached to the malonate backbone. For instance, diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom and features hydrogen bonding . The crystal and molecular structures of diethyl 6-[4-(4'-nitrophenylazo)phenoxy]hexylmalonate and its isomer have been determined by X-ray analysis, revealing an optimum stretched shape for the molecules . These findings indicate that the molecular structure of diethyl 2-phenylethylmalonate would likely be influenced by the phenylethyl group and could exhibit specific geometric and bonding characteristics.
Chemical Reactions Analysis
Diethyl malonate derivatives participate in various chemical reactions. Oxidation of diethyl ω-phenylalkenylmalonates with high valent metal salts leads to the formation of cyclopropanes and tetrahydronaphthalenes, suggesting a mechanism involving malonyl radicals . Arylation of diethyl alkylmalonates through temporary arene complexation by the cyclopentadienyliron moiety is another example of a chemical reaction that these compounds can undergo . These studies provide a basis for understanding the types of chemical reactions that diethyl 2-phenylethylmalonate might participate in, such as oxidation and substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate derivatives are determined by their molecular structures. The papers provided do not directly discuss the properties of diethyl 2-phenylethylmalonate, but they do provide information on related compounds. For instance, the polymers derived from the polymerization of 1,3-dienes using diethylbis(2,2'-bipyridine)iron/MAO can be amorphous or crystalline depending on the temperature of the reaction . The crystal structure analysis of diethyl 6-[4-(4'-nitrophenylazo)phenoxy]hexylmalonate reveals molecular packing in terms of a sheet structure . These insights suggest that diethyl 2-phenylethylmalonate would also have specific physical properties such as solubility, melting point, and crystallinity that are influenced by its molecular structure.
properties
IUPAC Name |
diethyl 2-(2-phenylethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)13(15(17)19-4-2)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFLGETWXFOVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216482 | |
Record name | Diethyl 2-phenylethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-phenylethylmalonate | |
CAS RN |
6628-68-8 | |
Record name | 1,3-Diethyl 2-(2-phenylethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6628-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2-phenylethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6628-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-phenylethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-phenylethylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL 2-PHENYLETHYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PBR87FLJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.